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molecular formula C11H16N2 B8709448 1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethylene)- CAS No. 23956-51-6

1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethylene)-

Cat. No. B8709448
M. Wt: 176.26 g/mol
InChI Key: UGRAWSWRHAFQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04174317

Procedure details

A solution of 88.0 g of N,N-dimethylethylenediamine in 150 ml. of benzene is treated with a solution of 106 g of freshly distilled benzaldehyde in 150 ml. of benzene. This mixture is stirred and refluxed for 2 hours while collecting 22 ml. of an aqueous layer in a Dean-Stark tube. The solvent is then distilled and the residue fractionated to give 156 g of distillate, boiling point 98°-100° C. at 4 mm. of Hg.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][NH2:5].[CH:7](=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1C=CC=CC=1>[CH:7](=[N:5][CH2:4][CH2:3][N:2]([CH3:6])[CH3:1])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
88 g
Type
reactant
Smiles
CN(CCN)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
This mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
while collecting 22 ml
DISTILLATION
Type
DISTILLATION
Details
The solvent is then distilled
CUSTOM
Type
CUSTOM
Details
the residue fractionated to give 156 g of distillate, boiling point 98°-100° C. at 4 mm. of Hg

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)=NCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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